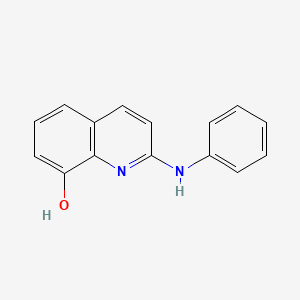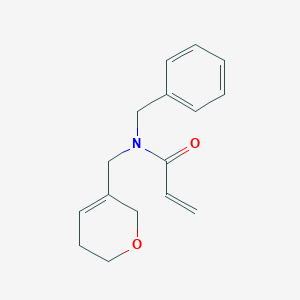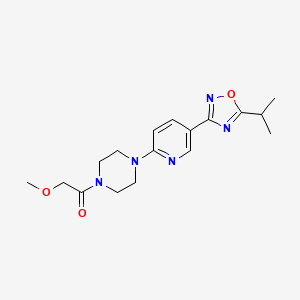
2-Anilinoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilinoquinolin-8-ol is a chemical compound with the molecular formula C15H12N2O and a molecular weight of 236.274 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . These properties are critical for understanding its behavior in various chemical reactions and its potential applications.
Scientific Research Applications
Alzheimer's Disease Treatment
The family of 2-substituted 8-hydroxyquinolines, including compounds like 2-Anilinoquinolin-8-ol, has been proposed for use in the treatment of Alzheimer's disease (AD). Their ability to act as efficient metal chaperones, disaggregate metal-enriched amyloid plaques, and inhibit Cu/Aβ redox chemistry has been highlighted. These compounds reverse the AD phenotype in transgenic animal models, suggesting a potential neuroprotective and neuroregenerative effect (Kenche et al., 2013).
Medicinal Chemistry
8-Hydroxyquinoline derivatives are recognized for their significant biological activities, including anti-cancer, anti-HIV, and neuroprotective effects. These compounds' metal chelation properties make them potent candidates for treating various diseases. Research has been focused on synthetic modifications to develop more effective drugs for a broad spectrum of therapeutic targets (Gupta, Luxami, & Paul, 2021).
Antimicrobial and Antifungal Activities
8-Hydroxyquinoline and its derivatives exhibit antimicrobial, anticancer, and antifungal effects. The scaffold has attracted attention for its potential in developing potent lead compounds with good efficacy and low toxicity. These compounds serve as building blocks for various pharmacologically active scaffolds, emphasizing their therapeutic value against numerous diseases (Saadeh, Sweidan, & Mubarak, 2020).
Cytoprotective Activity
Optimization of the 8-hydroxyquinoline scaffold for cytoprotective activity has shown promising results for potential applications in central nervous system (CNS) related diseases. A study constructed a Betti-library of derivatives and identified analogues with potent, nanomolar activity in cytoprotection assays, mitochondrial membrane potential changes, and gene expression analysis. These findings underscore the need for further studies in animal models of CNS disorders (Kanizsai et al., 2018).
EGFR Inhibition for Cancer Treatment
This compound derivatives have been studied as dual EGFR/HER2 tyrosine kinase inhibitors. These derivatives exhibit potent inhibitory activity against cancer cell lines, suggesting their utility in cancer treatment. Optimization and evaluation of these compounds have shown significant in vitro activity, providing a basis for further development as potent kinase inhibitors (Li et al., 2013).
Mechanism of Action
2-Anilinoquinolin-8-ol: primarily targets postjunctional nicotinic receptors at the neuromuscular junction. These receptors play a crucial role in muscle contraction and relaxation. Specifically, the compound acts as both an agonist and an antagonist at these receptors .
Mode of Action:
- Depolarizing NMBD : This compound is classified as a depolarizing neuromuscular blocking drug (NMBD). It acts as an agonist at acetylcholine (ACh) receptors. Unlike non-depolarizing NMBDs, it produces conformational changes in the receptor, leading to depolarization. Succinylcholine is an example of a depolarizing NMBD .
- Non-depolarizing NMBD : Non-depolarizing NMBDs, on the other hand, competitively antagonize ACh at the postsynaptic nicotinic receptor. They do not induce receptor conformational changes. Binding to these receptors prevents ACh from depolarizing the receptor .
Action Environment:
- Environmental Factors : Factors such as pH (acidosis), temperature, and electrolyte balance affect the compound’s efficacy and stability. Acidotic conditions potentiate the effect of some NMBDs .
Safety and Hazards
Safety data sheets provide information on the potential hazards of 2-Anilinoquinolin-8-ol . These hazards may include skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The 8-hydroxyquinoline moiety can act as a building block for various pharmacologically active scaffolds . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .
Biochemical Analysis
Biochemical Properties
It is known that quinoline, the parent compound of 2-Anilinoquinolin-8-ol, interacts with various enzymes, proteins, and other biomolecules . These interactions are often mediated by the nitrogen atom in the quinoline ring, which can form hydrogen bonds and coordinate with metal ions .
Cellular Effects
A related compound, quinolin-8-ol, has been found to inhibit the ER glycoprotein folding quality control checkpoint enzyme, UDP-glucose glycoprotein glucosyltransferase (UGGT) . This suggests that this compound may also have effects on protein folding and quality control in the endoplasmic reticulum .
Molecular Mechanism
It is known that quinoline derivatives can interact with various biomolecules through non-covalent interactions such as hydrogen bonding, π–π stacking, and CH–π/CH2–π/CH3–π interactions .
Metabolic Pathways
Quinoline and its derivatives are known to be metabolized in the liver, primarily through the cytochrome P450 system .
Subcellular Localization
Given its potential interactions with proteins in the endoplasmic reticulum , it may be localized to this organelle.
Properties
IUPAC Name |
2-anilinoquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-13-8-4-5-11-9-10-14(17-15(11)13)16-12-6-2-1-3-7-12/h1-10,18H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPOTMAVKAUJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2992495.png)


![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)


![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2992506.png)

![1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2992508.png)
![6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2992510.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)
